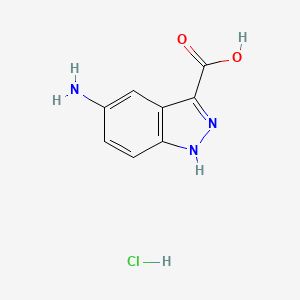

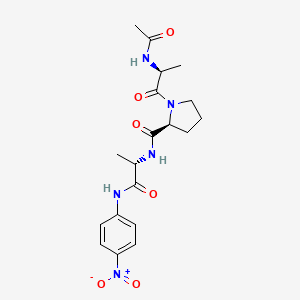

AC-Ala-pro-ala-pna

Vue d'ensemble

Description

Synthesis Analysis

Paper describes the synthesis of δ-aminolevulinic acid (ALA), which is labeled with ^13C. The synthesis process involves starting from ^13C-labeled glycine, Meldrum's acid, or bromoacetate, which are themselves prepared from ^13C-sodium acetate or ^13C-acetic acid. This method could potentially be adapted for the synthesis of "AC-Ala-pro-ala-pna" by incorporating the appropriate protecting groups and amino acids in the synthesis pathway.

In paper , the synthesis of alanyl-peptide nucleic acid (alanyl-PNA)/DNA chimeras is discussed. The process involves solid-phase assembly with mixed oligonucleotide/peptide backbones. The nucleotides are introduced as phosphoramidites, while the nucleo amino acids use monomethoxytrityl (MMT) groups for temporary protection of the α-amino groups and acyl protecting groups for the exocyclic amino functions of the nucleobases. This approach could be relevant for the synthesis of "AC-Ala-pro-ala-pna" if it shares structural similarities with alanyl-PNA.

Molecular Structure Analysis

The molecular structure of "AC-Ala-pro-ala-pna" is not directly analyzed in the provided papers. However, paper discusses the synthesis of Pyrrolidinyl PNA, which has a dipeptide backbone consisting of alternating nucleobase-modified D-proline and 2-aminocyclopentanecarboxylic acid (acpcPNA). This structure is conformationally constrained and exhibits high DNA hybridization specificity. The molecular structure of "AC-Ala-pro-ala-pna" could be inferred to have similar conformational constraints if it shares structural features with acpcPNA.

Chemical Reactions Analysis

The enzymatic transformation of ALA to porphobilinogen (PBG) is directly observed by ^13C-NMR in paper . This observation is crucial as it provides a method to track the transformation and potentially the reactivity of similar compounds. If "AC-Ala-pro-ala-pna" is structurally related to ALA, similar enzymatic reactions could be hypothesized and studied using ^13C-NMR or other spectroscopic techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of "AC-Ala-pro-ala-pna" are not directly discussed in the provided papers. However, the properties of related compounds, such as the editing and aminoacylation functions of alanyl-tRNA synthetases (AlaRSs) and their interaction with tRNA, are explored in paper . The C-Ala domain is highlighted for its role in promoting cooperative binding of aminoacylation and editing domains to tRNAAla. This information could be extrapolated to understand the binding properties of "AC-Ala-pro-ala-pna" if it interacts with similar biological molecules.

Applications De Recherche Scientifique

Conformational Preferences

AC-Ala-Pro-Ala-pNA plays a role in understanding the conformational preferences of peptides. The study by Byun et al. (2010) explored the conformational preferences and prolyl cis-trans isomerizations of Ac-X-Pro motifs (X = Ala), using computational methods. They found that Ac-Ala-Pro-NHMe favors type VI β-turns in the gas phase and open conformations in water. This study contributes to understanding the structural behavior of peptides like AC-Ala-Pro-Ala-pNA in different environments (Byun et al., 2010).

Role in Molting and Morphogenesis

Although not directly studying AC-Ala-Pro-Ala-pNA, the research by Brooks et al. (2003) on ACN-1, a protein structurally related to angiotensin-converting enzymes (ACE), highlights the importance of similar sequences in larval development and morphogenesis in Caenorhabditis elegans. This could suggest potential areas of research for AC-Ala-Pro-Ala-pNA in developmental biology (Brooks et al., 2003).

DNA Polymerase Activity

Kelman et al. (1999) examined the functional role of the C-terminal region of Schizosaccaromyces pombe PCNA in DNA polymerase activity, which can be relevant for understanding the functional implications of peptides like AC-Ala-Pro-Ala-pNA in DNA replication and repair processes (Kelman et al., 1999).

Immunodominant Region Study

The research by Ghasparian et al. (2006) on the crystal structure of a peptide Ac-Ala-Asn-Pro-Asn-Ala-NH2, representing an immunodominant region of the major surface protein on the malaria parasite, is indirectly related to AC-Ala-Pro-Ala-pNA. It highlights the potential for peptides with similar sequences in immunological studies and vaccine design (Ghasparian et al., 2006).

Protease Study

Lavie et al. (1980) investigated DFP-inhibitable serine proteases associated with the cell surface of human peripheral blood monocytes, which could provide insights into the role of peptides like AC-Ala-Pro-Ala-pNA in enzymatic processes and amyloid formation (Lavie et al., 1980).

Orientations Futures

While specific future directions for AC-Ala-pro-ala-pna were not found in the search results, compounds like this are often used in biological and chemical research. They can serve as substrates for enzymes, allowing researchers to study the activity of these enzymes. They may also be used in the development of new drugs or therapeutic strategies .

Propriétés

IUPAC Name |

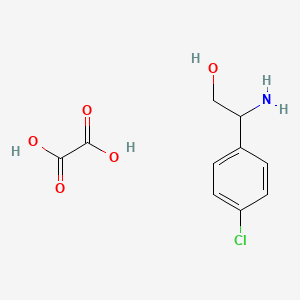

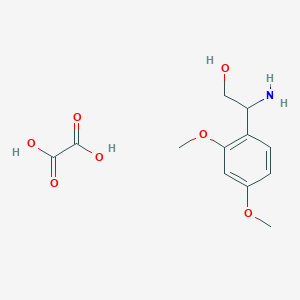

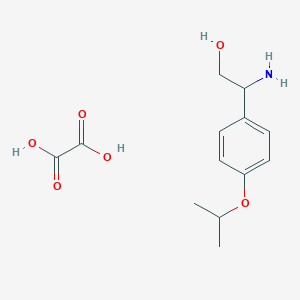

(2S)-1-[(2S)-2-acetamidopropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O6/c1-11(17(26)22-14-6-8-15(9-7-14)24(29)30)21-18(27)16-5-4-10-23(16)19(28)12(2)20-13(3)25/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,25)(H,21,27)(H,22,26)/t11-,12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQFCNHKOQIMCL-MKBNYLNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Ala-pro-ala-pna | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)